molecular formula C12H11ClN2O2 B13895547 Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate

Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate

Cat. No.: B13895547
M. Wt: 250.68 g/mol
InChI Key: ZEOZETPHOBOTAI-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate typically involves the reaction of 6-chloropyridine-2-carbaldehyde with ethyl pyrrole-3-carboxylate under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate involves its interaction with specific molecular targets. The pyrrole and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting their function. Additionally, the compound may interfere with enzymatic pathways by binding to active sites, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate is unique due to its specific combination of pyrrole and pyridine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 1-(6-chloropyridin-2-yl)pyrrole-3-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-6-7-15(8-9)11-5-3-4-10(13)14-11/h3-8H,2H2,1H3

InChI Key

ZEOZETPHOBOTAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C1)C2=NC(=CC=C2)Cl

Origin of Product

United States

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